molecular formula C6H4BrN3 B12983384 7-Bromoimidazo[1,5-b]pyridazine

7-Bromoimidazo[1,5-b]pyridazine

Cat. No.: B12983384
M. Wt: 198.02 g/mol
InChI Key: FLVMCJUHITYJPA-UHFFFAOYSA-N
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Description

7-Bromoimidazo[1,5-b]pyridazine is a heterocyclic compound that features a bromine atom attached to the imidazo[1,5-b]pyridazine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoimidazo[1,5-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with α-bromoketones, followed by cyclization and bromination steps. The reaction conditions often involve the use of solvents like ethyl acetate and reagents such as tert-butyl hydroperoxide (TBHP) for the bromination process .

Industrial Production Methods: Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms are common in industrial settings to achieve these goals.

Chemical Reactions Analysis

Types of Reactions: 7-Bromoimidazo[1,5-b]pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Cyclization Reactions: Further cyclization can occur to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

7-Bromoimidazo[1,5-b]pyridazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromoimidazo[1,5-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom enhances the compound’s ability to form strong interactions with these targets, potentially leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 7-Bromoimidazo[1,5-b]pyridazine is unique due to its specific arrangement of nitrogen atoms and the presence of a bromine atom, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H4BrN3

Molecular Weight

198.02 g/mol

IUPAC Name

7-bromoimidazo[1,5-b]pyridazine

InChI

InChI=1S/C6H4BrN3/c7-6-8-4-5-2-1-3-9-10(5)6/h1-4H

InChI Key

FLVMCJUHITYJPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(N2N=C1)Br

Origin of Product

United States

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